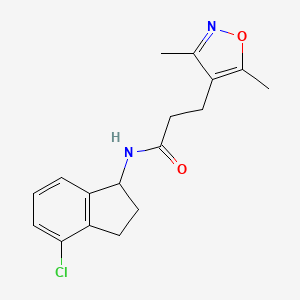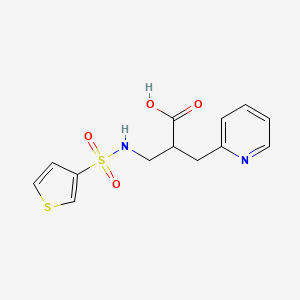![molecular formula C12H20N4O B7412137 1-[(2-Ethylpyrazol-3-yl)methyl]piperidine-3-carboxamide](/img/structure/B7412137.png)
1-[(2-Ethylpyrazol-3-yl)methyl]piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Ethylpyrazol-3-yl)methyl]piperidine-3-carboxamide is a compound that features a pyrazole ring substituted with an ethyl group and a piperidine ring attached to a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Ethylpyrazol-3-yl)methyl]piperidine-3-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Substitution with Ethyl Group: The ethyl group is introduced via alkylation using ethyl halides in the presence of a base.
Attachment of Piperidine Ring: The piperidine ring is then attached to the pyrazole ring through a nucleophilic substitution reaction.
Formation of Carboxamide Group: Finally, the carboxamide group is introduced by reacting the intermediate with an appropriate amine under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Ethylpyrazol-3-yl)methyl]piperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base for nucleophilic substitution.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-[(2-Ethylpyrazol-3-yl)methyl]piperidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2-Ethylpyrazol-3-yl)methyl]piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
- 1-[(2-Methylpyrazol-3-yl)methyl]piperidine-3-carboxamide
- 1-[(2-Propylpyrazol-3-yl)methyl]piperidine-3-carboxamide
- 1-[(2-Butylpyrazol-3-yl)methyl]piperidine-3-carboxamide
Uniqueness: 1-[(2-Ethylpyrazol-3-yl)methyl]piperidine-3-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the ethyl group and the specific arrangement of functional groups can influence its interaction with molecular targets and its overall pharmacokinetic properties.
Properties
IUPAC Name |
1-[(2-ethylpyrazol-3-yl)methyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-2-16-11(5-6-14-16)9-15-7-3-4-10(8-15)12(13)17/h5-6,10H,2-4,7-9H2,1H3,(H2,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNJXVOMJEGDBSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)CN2CCCC(C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[4-(2-Methoxyethyl)piperazin-1-yl]-(5-methyl-1,2,4-oxadiazol-3-yl)methanone](/img/structure/B7412062.png)
![N-[2-(2-tert-butyl-1,3-thiazol-4-yl)ethyl]-3-ethylmorpholine-4-carboxamide](/img/structure/B7412068.png)

![[4-[(2-ethyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]-(1H-pyrrol-2-yl)methanone](/img/structure/B7412086.png)
![2-(furan-3-ylsulfonylamino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B7412092.png)
![2-[3-(Furan-3-ylsulfonylamino)propyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B7412097.png)
![2-[(Furan-3-ylsulfonylamino)methyl]-3-pyridin-2-ylpropanoic acid](/img/structure/B7412103.png)


![2-[2-[[(2,4-Dimethylpyrazol-3-yl)sulfonylamino]methyl]phenyl]acetic acid](/img/structure/B7412117.png)

![5-[2-(2-Methylpropoxy)pyridin-3-yl]-3-pyridin-2-yl-1,2,4-oxadiazole](/img/structure/B7412132.png)
![3-[Ethyl(furan-3-ylsulfonyl)amino]butanoic acid](/img/structure/B7412142.png)

